2-Phenylpyridin-4-amine hydrochloride
CAS No.: 1187930-29-5
Cat. No.: VC2831274
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187930-29-5 |
|---|---|
| Molecular Formula | C11H11ClN2 |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 2-phenylpyridin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H |
| Standard InChI Key | FQILZKVLVWTURE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl |
Introduction
Chemical Properties and Structural Characteristics
Fundamental Identification Parameters
2-Phenylpyridin-4-amine hydrochloride possesses specific chemical identifiers that distinguish it within chemical databases and literature. The compound is characterized by several key parameters that define its molecular identity and structure.
Table 1: Key Identification Parameters of 2-Phenylpyridin-4-amine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 1187930-29-5 |
| Molecular Formula | C₁₁H₁₁ClN₂ |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 2-phenylpyridin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H |
| SMILES Notation | C1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl |
These parameters provide essential information for researchers working with this compound, enabling proper identification and database searching across chemical literature.
Synthesis Methods and Preparation
The synthesis of 2-Phenylpyridin-4-amine hydrochloride can be achieved through various synthetic approaches, reflecting the versatility of modern organic synthesis techniques applicable to heterocyclic compounds.
Palladium-Catalyzed Cross-Coupling Approach
One of the most efficient methods for synthesizing 2-Phenylpyridin-4-amine hydrochloride involves palladium-catalyzed cross-coupling reactions. A common synthetic route utilizes the Suzuki-Miyaura coupling between 4-chloropyridin-2-amine and phenylboronic acid in the presence of a palladium catalyst and sodium carbonate as a base. This approach efficiently forms the carbon-carbon bond between the pyridine and phenyl rings.
The general reaction sequence can be represented as:
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Cross-coupling of 4-chloropyridin-2-amine with phenylboronic acid to form 2-phenylpyridin-4-amine
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Treatment of the resulting free base with hydrogen chloride (typically in an ethereal solution) to precipitate the hydrochloride salt
Biological Activities and Applications
2-Phenylpyridin-4-amine hydrochloride demonstrates significant potential across multiple research domains, particularly in medicinal chemistry and pharmaceutical development.
Medicinal Chemistry Applications
In the field of medicinal chemistry, 2-Phenylpyridin-4-amine hydrochloride serves as a valuable building block in drug design. Its structural features make it particularly useful for developing compounds that target specific receptor systems. The compound's derivatives have shown potential as receptor ligands, capable of influencing signaling pathways in biological systems. This property is especially significant for the development of drugs targeting neurological conditions, inflammatory diseases, and certain cancer pathways.
The primary amine functionality provides a convenient handle for further derivatization, allowing medicinal chemists to create libraries of compounds with modified properties. These modifications can be designed to optimize binding affinity, selectivity, pharmacokinetic properties, and safety profiles.
Development of Fluorescent Probes
Another significant application of 2-Phenylpyridin-4-amine hydrochloride is in the development of fluorescent probes for biological imaging and diagnostic applications. The compound's heterocyclic structure can be modified to enhance fluorescent properties, making derivatives useful for tracking biological processes and molecular interactions within cells and tissues.
These fluorescent probes can be engineered to interact with specific cellular components or molecular targets, providing researchers with powerful tools for studying disease mechanisms, drug distribution, and cellular responses to various stimuli. The ability to visualize these processes in real-time offers valuable insights for both basic research and drug development efforts.
| Safety Aspect | Recommendation |
|---|---|
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
| Engineering Controls | Use in well-ventilated area or fume hood |
| Exposure Prevention | Avoid skin contact, inhalation, and ingestion |
| Hygiene Practices | Wash hands thoroughly after handling |
| Emergency Equipment | Ensure access to eyewash stations and safety showers |
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before working with this compound.
Emergency Response Procedures
In case of accidental exposure to 2-Phenylpyridin-4-amine hydrochloride, prompt action should be taken:
-
Skin contact: Wash immediately with plenty of water and soap for at least 15 minutes
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present
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Inhalation: Move to fresh air and keep comfortable for breathing
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Ingestion: Rinse mouth with water (if conscious) and seek immediate medical attention
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For all significant exposures, medical attention should be sought promptly
Analytical Characterization Techniques
Confirmation of identity, purity assessment, and structural characterization of 2-Phenylpyridin-4-amine hydrochloride requires appropriate analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural confirmation and purity assessment. Typical ¹H-NMR analysis would reveal characteristic signals for the aromatic protons of both the pyridine and phenyl rings, as well as distinctive signals for the amino group protons. The hydrochloride salt formation would influence the chemical shifts compared to the free base, particularly for protons near the protonation site.
Infrared (IR) spectroscopy provides valuable information about functional groups, with characteristic bands expected for:
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N-H stretching vibrations from the primary amine
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C=N stretching from the pyridine ring
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C=C stretching from both aromatic rings
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Additional bands associated with the N-H⁺···Cl⁻ interaction in the salt
UV-Visible spectroscopy could characterize the compound's electronic transitions, which would be influenced by the conjugated aromatic systems present in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as an essential technique for assessing the purity of 2-Phenylpyridin-4-amine hydrochloride and monitoring reaction progress during synthesis. When coupled with mass spectrometry (LC-MS), it provides powerful capabilities for structure confirmation and identification of potential impurities.
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. For the free base, the expected molecular ion peak would appear at m/z 170 (corresponding to C₁₁H₁₀N₂), while the analysis of the hydrochloride salt would depend on the specific ionization technique employed.
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